2-Amino-2-(quinolin-2-yl)ethan-1-ol
Description
2-Amino-2-(quinolin-2-yl)ethan-1-ol (IUPAC name: 2-[(quinolin-2-yl)amino]ethan-1-ol) is an amino alcohol derivative featuring a quinoline scaffold. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 174.23 g/mol . The compound’s structure includes a quinolin-2-yl group linked to an ethanolamine moiety, making it a versatile intermediate in pharmaceutical and organic synthesis. Key identifiers include:
This dual functionality makes the compound valuable in drug discovery, particularly for targeting metalloenzymes or nucleic acids .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-amino-2-quinolin-2-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-9(7-14)11-6-5-8-3-1-2-4-10(8)13-11/h1-6,9,14H,7,12H2 |
InChI Key |
ZIXRQQSMRXAUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(quinolin-2-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the reduction of 2-nitroquinoline to 2-aminoquinoline, followed by the reaction with ethylene oxide to introduce the ethan-1-ol moiety . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The purification process may involve crystallization or chromatography techniques to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(quinolin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of quinoline derivatives with different functional groups.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenated compounds or other electrophiles under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carbaldehyde, while substitution reactions can produce a variety of substituted quinoline derivatives with different functional groups .
Scientific Research Applications
2-Amino-2-(quinolin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the quinoline structure
Mechanism of Action
The mechanism of action of 2-Amino-2-(quinolin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-Amino-2-(quinolin-2-yl)ethan-1-ol with five structurally related compounds:
Key Observations :
- Aromatic vs.
- Amino Alcohol vs. Hydroxyl: The absence of the amino group in 1-(quinolin-2-yl)ethan-1-ol () reduces hydrogen-bonding capacity, impacting solubility and target binding.
Key Observations :
- High-Yield Reactions: The use of aminoethanol as a nucleophile () or Grignard reagents () often results in high yields (>90%).
- Challenges in Halogenated Systems : Chlorine substituents () may require precise temperature control to avoid side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
